molecular formula C4H7ClF3NO B3031173 3-(Trifluoromethoxy)azetidine hydrochloride CAS No. 1803590-72-8

3-(Trifluoromethoxy)azetidine hydrochloride

Cat. No.: B3031173
CAS No.: 1803590-72-8
M. Wt: 177.55
InChI Key: YCYRDLVOIFKGNH-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C4H7ClF3NO and its molecular weight is 177.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-(Trifluoromethoxy)azetidine hydrochloride, have been synthesized and used as precursors for constructing various CF3-containing compounds, including aminopropanes, 1,3-oxazinanes, and aziridines (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).

Biological Research and Medicinal Chemistry

  • Triple Reuptake Inhibitors : Novel azetidines, similar to this compound, have been designed, synthesized, and evaluated for their role as triple reuptake inhibitors, indicating potential applications in the development of antidepressants (Han, Han, Shin, Song, & Hahn, 2012).

Safety and Process Development

  • Safety and Scalability : The safety and scalable production of highly energetic azetidine derivatives, similar to this compound, have been studied, particularly focusing on their potential explosive properties and suitability for industrial applications (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

New Synthetic Methods

  • Efficient Synthesis of Azetidines : Research has been conducted on efficient synthetic routes for preparing azetidine, starting from commercially available precursors, which might have implications for the synthesis of compounds like this compound (Huszthy, Bradshaw, Krakowiak, Wang, & Dalley, 1993).

Applications in Imaging and Diagnostics

Antimicrobial and Antitubercular Activities

  • Antimicrobial Properties : Novel azetidine derivatives have been synthesized and shown to possess antimicrobial and antitubercular activities, suggesting their potential in the development of new therapeutic agents (Ilango & Arunkumar, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-(trifluoromethoxy)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYRDLVOIFKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-72-8
Record name Azetidine, 3-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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